(4-Fluoro-2-methoxy-3-methylphenyl)methanol (4-Fluoro-2-methoxy-3-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18789965
InChI: InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
SMILES:
Molecular Formula: C9H11FO2
Molecular Weight: 170.18 g/mol

(4-Fluoro-2-methoxy-3-methylphenyl)methanol

CAS No.:

Cat. No.: VC18789965

Molecular Formula: C9H11FO2

Molecular Weight: 170.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-2-methoxy-3-methylphenyl)methanol -

Specification

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
IUPAC Name (4-fluoro-2-methoxy-3-methylphenyl)methanol
Standard InChI InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
Standard InChI Key SHJHSBXIOCKCCL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1OC)CO)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

  • A fluorine atom at the 4-position,

  • A methoxy group (OCH3-\text{OCH}_3) at the 2-position,

  • A methyl group (CH3-\text{CH}_3) at the 3-position,

  • A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) at the 1-position .

The InChI key SHJHSBXIOCKCCL-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Physical and Chemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC9H11FO2\text{C}_9\text{H}_{11}\text{FO}_2
Molecular Weight170.18 g/mol
Purity≥98%
Boiling PointNot available
Melting PointNot available
Density1.1–1.2 g/cm³ (estimated)
LogP1.24

The compound’s hydrophilicity (LogP=1.24\text{LogP} = 1.24) and polar surface area (29.46A˚229.46 \, \text{Å}^2) suggest moderate solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Friedel-Crafts alkylation followed by fluorination:

  • Methylation: A toluene derivative undergoes methylation using CH3Cl/AlCl3\text{CH}_3\text{Cl}/\text{AlCl}_3 to introduce the methyl group .

  • Methoxylation: Methoxy substitution via nucleophilic aromatic substitution (SNAr) with NaOCH3\text{NaOCH}_3 .

  • Fluorination: Electrophilic fluorination using Selectfluor or NN-fluorobenzenesulfonimide (NFSI) .

  • Hydroxymethylation: Reduction of a carbonyl intermediate (e.g., aldehyde) with NaBH4\text{NaBH}_4 .

Industrial Optimization

Large-scale production requires:

  • Inert gas handling to prevent oxidation of the hydroxymethyl group .

  • Continuous flow reactors to enhance yield (∼85%) and purity (≥98%) .

  • Chromatographic purification (e.g., silica gel column) to isolate the final product .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase inhibitors: Modulates ATP-binding pockets in cancer therapeutics .

  • Antiviral agents: Fluorine enhances metabolic stability in protease inhibitors .

  • Anti-inflammatory drugs: Methoxy groups improve bioavailability in COX-2 inhibitors .

Agrochemical Development

  • Herbicides: Fluorine’s electron-withdrawing effects enhance herbicidal activity .

  • Pesticides: Methoxy groups improve soil persistence in neonicotinoid analogs .

Material Science

  • Liquid crystals: Polar hydroxymethyl groups enable tunable mesophases .

  • Polymer additives: Enhances UV stability in polycarbonates .

Recent Research and Future Directions

Drug Discovery Innovations

  • Menin-MLL inhibitors: Structural analogs show promise in blocking protein-protein interactions in leukemia .

  • SARS-CoV-2 main protease inhibitors: Fluorinated phenyl groups improve binding affinity .

Green Chemistry Advances

  • Solvent-free synthesis: Microwave-assisted reactions reduce environmental impact .

  • Biocatalysis: Enzymatic fluorination minimizes waste generation .

Computational Modeling

  • DFT studies: Predict regioselectivity in electrophilic substitutions .

  • Molecular docking: Optimize interactions with biological targets .

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